N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide

Description

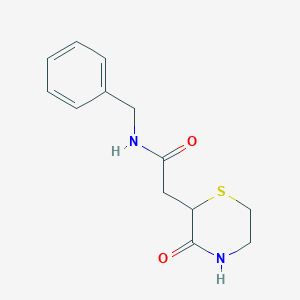

N-Benzyl-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic compound featuring a benzyl-substituted acetamide core linked to a 3-oxothiomorpholine heterocycle. The thiomorpholine ring incorporates a sulfur atom and a ketone group, distinguishing it from morpholine derivatives.

Properties

IUPAC Name |

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c16-12(8-11-13(17)14-6-7-18-11)15-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZRJFCTIBKBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of thiomorpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

Substitution: Sodium methoxide, potassium tert-butoxide; reaction conditionsroom temperature to reflux.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Thiomorpholine-Based Derivatives

The closest structural analogs are thiomorpholine-containing acetamides with varying aryl substituents:

*Inferred formula based on structural analysis.

- 8561-08000: The ethyl group increases molecular weight marginally but reduces polar surface area (PSA), favoring passive diffusion .

Heterocyclic Variations in N-Benzyl Acetamides

Replacing the thiomorpholine ring with other heterocycles significantly alters bioactivity:

- Thiomorpholine vs.

Tetrahydroisoquinoline Derivatives ()

Compounds like 17d and 25g share the N-benzyl acetamide backbone but incorporate tetrahydroisoquinoline moieties. These analogs exhibit:

Biological Activity

N-benzyl-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a thiomorpholine ring and an acetamide moiety, which are critical for its biological interactions. The structural complexity allows it to engage with various biological targets, potentially leading to diverse pharmacological effects.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The thiomorpholine ring may facilitate binding to active sites, influencing biological pathways related to cell proliferation and apoptosis. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. One study reported that the compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be used for therapeutic applications in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated cytotoxic effects against human colon cancer (HT29) and prostate cancer (DU145) cell lines. The compound was shown to induce apoptosis in these cells, likely through the modulation of apoptotic pathways.

Case Study: Anticancer Efficacy

A detailed case study involved treating HT29 cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, measured using the MTT assay.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates unique biological activity profiles. For instance, while other compounds like N-phenylacetamide lack the thiomorpholine ring, which is crucial for enhanced binding affinity and biological activity, the presence of this ring in this compound contributes to its superior efficacy against certain pathogens and cancer cell lines.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| N-phenylacetamide | Moderate | Low |

| 3-Oxothiomorpholine | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.